molecular formula C12H16O3 B1604110 Ethyl 4-(2-hydroxyphenyl)butanoate CAS No. 20921-17-9

Ethyl 4-(2-hydroxyphenyl)butanoate

Cat. No.: B1604110
CAS No.: 20921-17-9
M. Wt: 208.25 g/mol
InChI Key: PMAGNPUYRNUCQU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in natural products. This particular compound features a hydroxyphenyl group attached to a butanoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-hydroxyphenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be explored to achieve high enantioselectivity and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxyphenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to yield alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Conditions often involve strong bases or acids to facilitate the reaction.

Major Products

Scientific Research Applications

Ethyl 4-(2-hydroxyphenyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-hydroxyphenyl)butanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 4-(2-hydroxyphenyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the hydroxyphenyl moiety, which imparts distinct chemical and biological properties .

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propanoate

Properties

IUPAC Name

ethyl 4-(2-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAGNPUYRNUCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625786
Record name Ethyl 4-(2-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20921-17-9
Record name Ethyl 4-(2-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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